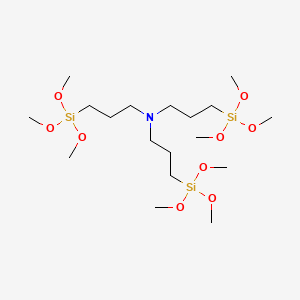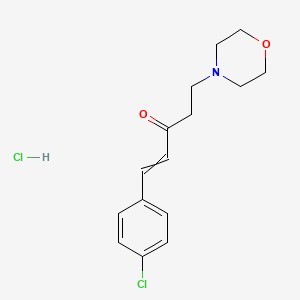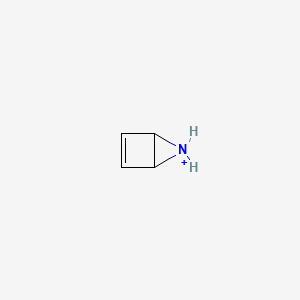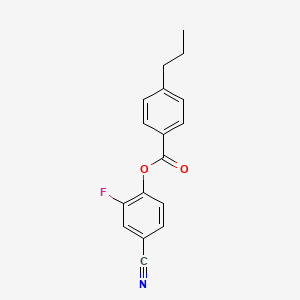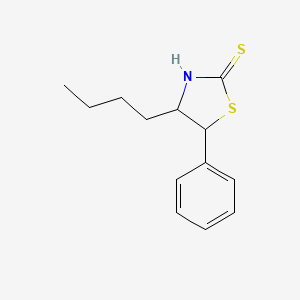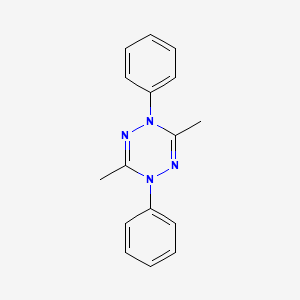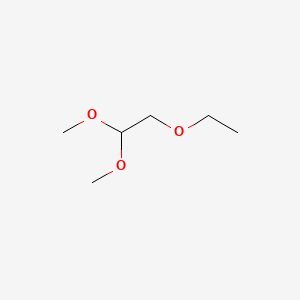
2-Ethoxy-1,1-dimethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1,1-dimethoxyethane is an organic compound belonging to the class of ethers. It is a colorless liquid with a characteristic ether-like odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-1,1-dimethoxyethane can be synthesized through the reaction of ethylene glycol monomethyl ether with sodium metal and methyl chloride.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of dimethyl ether with ethylene oxide. This method is efficient and produces the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1,1-dimethoxyethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form peroxides when exposed to air.
Reduction: It can participate in reduction reactions, especially in the presence of metal catalysts.
Substitution: It can undergo substitution reactions with strong acids and Lewis acids.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents can oxidize this compound to form peroxides.
Reducing Agents: Metal catalysts such as palladium can facilitate reduction reactions.
Acids: Strong acids and Lewis acids can induce substitution reactions.
Major Products Formed
Oxidation: Formation of peroxides.
Reduction: Formation of simpler ethers or alcohols.
Substitution: Formation of various substituted ethers.
Scientific Research Applications
2-Ethoxy-1,1-dimethoxyethane is widely used in scientific research due to its versatility:
Chemistry: It is used as a solvent in Grignard reactions, Suzuki reactions, and Stille couplings.
Biology: It is used in the preparation of biological samples and as a solvent in various biochemical reactions.
Medicine: It is used in pharmaceutical synthesis and as a solvent for drug formulation.
Industry: It is used as a solvent for electrolytes in lithium batteries, polysilicones, and polysaccharides.
Mechanism of Action
2-Ethoxy-1,1-dimethoxyethane acts as a solvent and a reagent in various chemical reactions. It can coordinate with metal cations, acting as a bidentate ligand. This property makes it useful in organometallic chemistry and catalysis. It can also form complexes with various metal ions, facilitating reactions such as Grignard reactions and hydride reductions .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxyethane:
Dimethoxymethane: A related compound with two methoxy groups attached to a methane backbone.
Diethylene glycol dimethyl ether: A compound with two ethylene glycol units and two methoxy groups.
Uniqueness
2-Ethoxy-1,1-dimethoxyethane is unique due to its specific structure, which includes an ethoxy group and two methoxy groups. This structure imparts unique solubility and reactivity properties, making it suitable for specific applications in chemistry, biology, and industry .
Properties
CAS No. |
85168-86-1 |
|---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
2-ethoxy-1,1-dimethoxyethane |
InChI |
InChI=1S/C6H14O3/c1-4-9-5-6(7-2)8-3/h6H,4-5H2,1-3H3 |
InChI Key |
MLRHIIWKFRKPJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
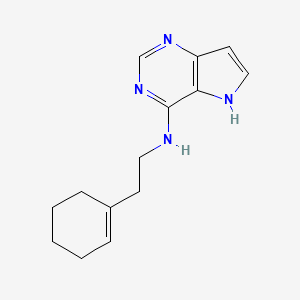
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
